molecular formula C11H12O2S B7871136 5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol CAS No. 356552-57-3

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7871136
CAS No.: 356552-57-3
M. Wt: 208.28 g/mol
InChI Key: ABZDFPJRXMVEHR-UHFFFAOYSA-N
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Description

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C12H12O2S It is characterized by the presence of both furan and thiophene rings, which are heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 5-methyl-2-furylmethanol with 5-methyl-2-thiophenemethanol under specific conditions. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the condensation reaction between the two alcohols. The reaction is carried out at elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: 5-Methyl-2-furyl-(5-methyl-2-thienyl)carboxylic acid.

    Reduction: 5-Methyl-2-furyl-(5-methyl-2-thienyl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furylmethanol: A simpler compound with only the furan ring.

    5-Methyl-2-thiophenemethanol: Contains only the thiophene ring.

    2-Furanmethanethiol, 5-methyl-: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

5-Methyl-2-furyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and physical properties

Properties

IUPAC Name

(5-methylfuran-2-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZDFPJRXMVEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(S2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242212
Record name 5-Methyl-α-(5-methyl-2-thienyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356552-57-3
Record name 5-Methyl-α-(5-methyl-2-thienyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356552-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-α-(5-methyl-2-thienyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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